
4-Oxo-3,4-dihydrophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit c-met kinase, suggesting that 4-oxo-3,4-dihydrophthalazine-1-carboxamide may have a similar target .
Mode of Action
Based on the structure and activity of similar compounds, it can be hypothesized that it interacts with its target through a combination of hydrogen bond and aromatic/hydrophobic interactions .
Biochemical Pathways
If it does indeed inhibit c-met kinase like its analogs, it could potentially affect pathways related to cell growth and survival .
Result of Action
If it acts similarly to its analogs, it could potentially inhibit the activity of c-Met kinase, leading to decreased cell growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then reacted with ammonium carbonate to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can convert it into 3,4-dihydrophthalazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalazine derivatives.
Reduction: 3,4-dihydrophthalazine derivatives.
Substitution: Various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is C12H11N3O2. The compound features a bicyclic structure that includes a phthalazine core, which contributes to its unique chemical reactivity and biological activity.
Chemical Synthesis
Synthetic Routes:
The synthesis typically involves the reaction of cyclopropylamine with phthalic anhydride, leading to the formation of the desired compound through cyclization processes. Common solvents used include ethanol and methanol, with heating often required to facilitate reactions.
Industrial Production:
In industrial contexts, optimizing reaction conditions (temperature, pressure) can enhance yield and purity. Continuous flow reactors are increasingly employed to improve efficiency.
Antitumor Activity
Research has highlighted the potential of this compound derivatives as antitumor agents. A notable study evaluated various substituted derivatives against several cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 33 | H460 | 0.055 |
Compound 33 | MKN-45 | 0.071 |
Compound 33 | HT-29 | 0.13 |
Compound 33 | MDA-MB-231 | 0.43 |
The mechanism of action involves inhibition of c-Met kinase activity, which is critical for tumor growth and metastasis . The structure-activity relationship (SAR) analysis indicated that halogen substitutions significantly enhance potency compared to other functional groups .
Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is necessary to fully understand its efficacy and mechanism .
Potential Therapeutic Agent
Ongoing research aims to evaluate the therapeutic potential of this compound in treating various diseases beyond cancer, including bacterial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Case Study 1: Antitumor Efficacy
A study focused on new compounds derived from 4-Oxo-3,4-dihydrophthalazine demonstrated promising in vitro results against multiple cancer cell lines. The inhibition of c-Met was identified as a key factor in its antitumor efficacy .
Case Study 2: Structure–Activity Relationship Analysis
This analysis revealed that modifications at specific positions on the phenoxy ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to those with methoxy or nitro groups .
Comparación Con Compuestos Similares
- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Comparison: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structure and reactivity. Compared to its analogs, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Actividad Biológica
4-Oxo-3,4-dihydrophthalazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article summarizes recent research findings on its biological activity, including antitumor effects and mechanisms of action.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A pivotal study synthesized a series of 6,7-disubstituted-4-phenoxyquinoline derivatives containing this moiety and evaluated their effectiveness against several cancer types, including lung (H460), gastric (MKN-45), colon (HT-29), and breast (MDA-MB-231) cancers.
Key Findings:
- Compound 33 showed remarkable potency with IC50 values of:
- H460: 0.055 μM
- MKN-45: 0.071 μM
- HT-29: 0.13 μM
- MDA-MB-231: 0.43 μM
- The structure-activity relationship (SAR) indicated that compounds with halogen substitutions, particularly fluorine at the 4-position on the phenyl ring, were more effective than those with nitro or methoxy groups .
P-Glycoprotein Inhibition
The overexpression of P-glycoprotein is a significant factor in multidrug resistance (MDR) in cancer therapies. Compounds derived from this compound have been identified as promising P-gp inhibitors.
Notable Research:
A study focused on the synthesis and evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives found that:
- Compound 26 exhibited high potency as a P-gp inhibitor with an EC50 value of 46.2 ± 3.5 nM.
- It significantly reversed MDR in doxorubicin-resistant K56/A02 cells with a reversal fold (RF) value reaching up to 44.26.
- The compound increased the accumulation of doxorubicin and other anticancer drugs in resistant cells, indicating its potential for enhancing the efficacy of existing therapies .
Summary of Biological Activities
Activity | Compound | IC50/EC50 Values | Cell Lines/Conditions |
---|---|---|---|
Antitumor | Compound 33 | H460: 0.055 μM | Lung cancer |
MKN-45: 0.071 μM | Gastric cancer | ||
HT-29: 0.13 μM | Colon cancer | ||
MDA-MB-231: 0.43 μM | Breast cancer | ||
P-glycoprotein inhibition | Compound 26 | EC50: 46.2 ± 3.5 nM | Doxorubicin-resistant K56/A02 cells |
Propiedades
IUPAC Name |
4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFQMWCZMSUMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.